

# An In-depth Technical Guide to the Molecular Geometry of Aluminum Iodide

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## Compound of Interest

Compound Name: Aluminum iodide

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This technical guide provides a comprehensive overview of the molecular geometry of **aluminum iodide** ( $\text{AlI}_3$ ), a compound of significant interest in various chemical syntheses. The following sections detail its structure in different phases, the experimental protocols used for its characterization, and the theoretical models that describe its geometry.

## Executive Summary

**Aluminum iodide** is a chemical compound that primarily exists as a monomer ( $\text{AlI}_3$ ) in the gas phase at high temperatures and as a dimer ( $\text{Al}_2\text{I}_6$ ) in the solid state and at lower temperatures in the gas phase. The geometry of these forms is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and has been confirmed through experimental techniques such as gas-phase electron diffraction and X-ray crystallography. This document synthesizes the current understanding of **aluminum iodide's** molecular structure, presenting key quantitative data and outlining the methodologies for its determination.

## Molecular Geometry and Structure

The molecular geometry of **aluminum iodide** is phase-dependent, exhibiting distinct structures for its monomeric and dimeric forms.

### Monomeric Aluminum Iodide ( $\text{AlI}_3$ )

In the gas phase at elevated temperatures (around 700 K), **aluminum iodide** exists as a monomer.[1][2][3] According to the VSEPR theory, the central aluminum atom has three bonding pairs of electrons and no lone pairs.[4] To minimize repulsion, these electron pairs arrange themselves in a trigonal planar geometry.[5] This results in a flat molecule with the iodine atoms positioned at the vertices of an equilateral triangle around the central aluminum atom. The I-Al-I bond angle is approximately 120°.[1]

## Dimeric Aluminum Iodide (Al<sub>2</sub>I<sub>6</sub>)

In the solid state and at lower temperatures in the gas phase (around 430 K), **aluminum iodide** dimerizes to form Al<sub>2</sub>I<sub>6</sub>. [1][2][3] This structure consists of two aluminum atoms bridged by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms. Each aluminum atom is tetrahedrally coordinated. The dimer can be visualized as two AlI<sub>4</sub> tetrahedra sharing an edge.[6] The molecule features a planar central Al<sub>2</sub>I<sub>2</sub> ring, and its overall symmetry is described as D<sub>2h</sub>. [1][2][3]

## Quantitative Geometrical Data

The precise bond lengths and angles of **aluminum iodide** have been determined experimentally. The following table summarizes these key parameters for both the monomeric and dimeric forms.

Parameter	Monomer (AlI <sub>3</sub> ) at 700 K	Dimer (Al <sub>2</sub> I <sub>6</sub> ) at 430 K	Data Source
Al-I Bond Length (r <sub>g</sub> )	2.448(6) Å	-	[1][2][3]
Terminal Al-I Bond Length	-	2.456(6) Å	[1][2][3][7]
Bridging Al-I Bond Length	-	2.670(8) Å	[1][2][3][7]
I-Al-I Bond Angle	~120°	-	[1]
Crystal Structure (Solid)	-	Monoclinic	[7]

## Experimental Protocols

The determination of **aluminum iodide**'s molecular geometry relies on sophisticated experimental techniques.

### Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is the primary method for determining the molecular structure of gaseous  $\text{AlI}_3$  and  $\text{Al}_2\text{I}_6$ .<sup>[1][2][3]</sup>

Methodology:

- **Sample Preparation:** Anhydrous **aluminum iodide** is synthesized, for example, by refluxing pure aluminum with dry iodine in a solvent like carbon tetrachloride, followed by solvent removal and vacuum drying.
- **Vaporization:** The solid  $\text{AlI}_3$  is heated in a high-vacuum apparatus to produce a vapor. The temperature is controlled to favor either the monomeric (e.g., 700 K) or dimeric (e.g., 430 K) species.<sup>[1][2][3]</sup>
- **Electron Diffraction:** A high-energy beam of electrons is passed through the **aluminum iodide** vapor. The electrons are scattered by the molecules, producing a diffraction pattern.
- **Data Collection:** The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.
- **Structural Analysis:** The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical models, precise values for interatomic distances (bond lengths) and bond angles can be determined.<sup>[8]</sup>

### Single-Crystal X-ray Diffraction

The structure of solid, dimeric **aluminum iodide** is determined by single-crystal X-ray diffraction.

Methodology:

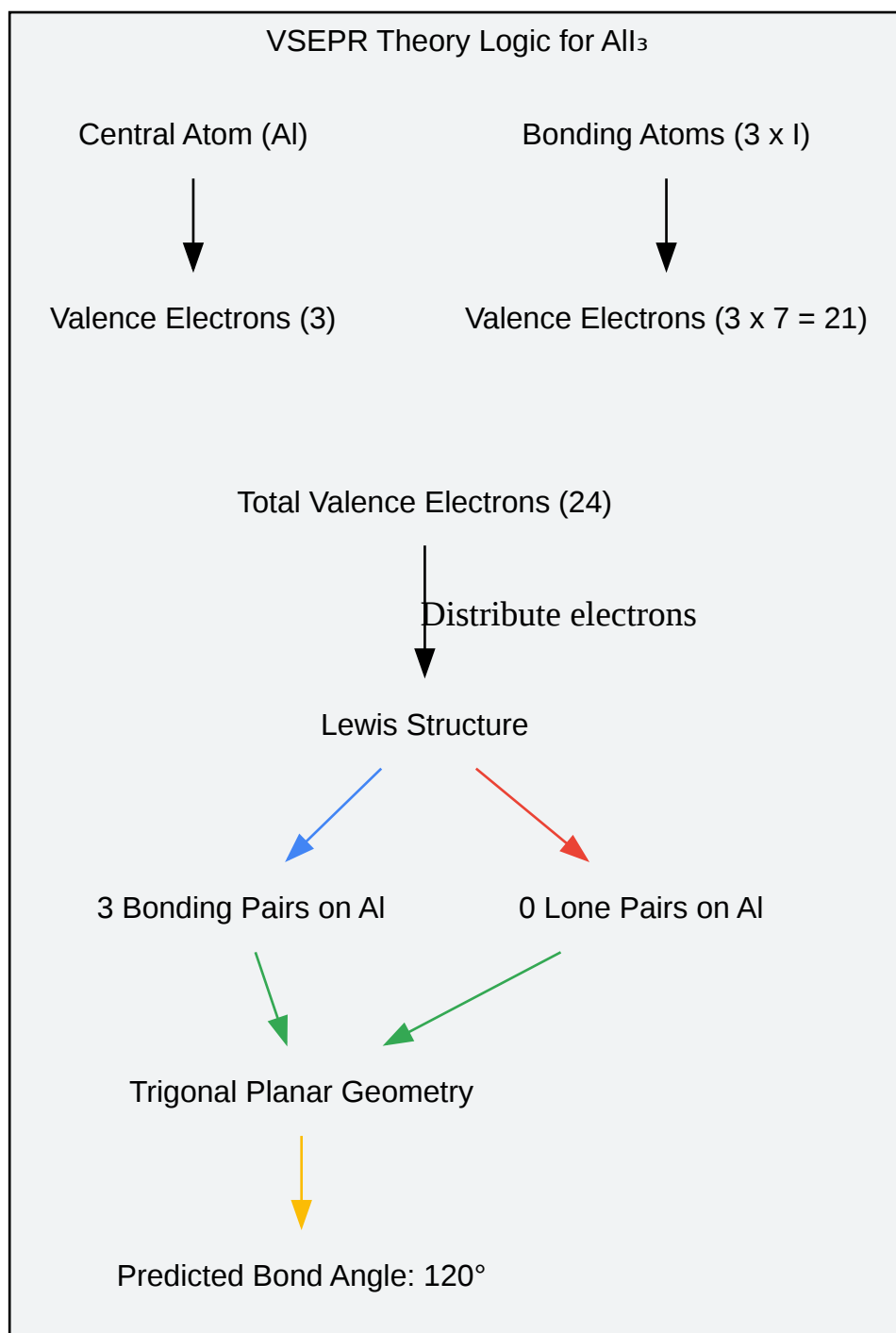
- **Crystal Growth:** A single crystal of  $\text{AlI}_3$  of suitable size and quality is obtained. This is the most challenging step and requires careful control of crystallization conditions.[\[9\]](#)
- **Crystal Mounting:** The crystal is mounted on a goniometer, which allows for precise rotation.
- **X-ray Diffraction:** The crystal is irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern.[\[9\]](#)[\[10\]](#)
- **Data Collection:** A detector measures the intensities and positions of the diffracted X-ray spots as the crystal is rotated.[\[9\]](#)
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the bond lengths and angles within the  $\text{Al}_2\text{I}_6$  dimer and how these molecules pack in the crystal lattice.[\[9\]](#)

## Theoretical Framework and Visualizations

The geometry of **aluminum iodide** can be understood and visualized through theoretical models and diagrams.

### VSEPR Theory Application

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model for predicting molecular geometry.[\[11\]](#)[\[12\]](#)[\[13\]](#) For monomeric  $\text{AlI}_3$ , the central aluminum atom has three valence electrons, each of which forms a single bond with an iodine atom. This results in three regions of electron density around the central atom, with no lone pairs. According to VSEPR theory, these three electron pairs will arrange themselves to be as far apart as possible, leading to a trigonal planar geometry with  $120^\circ$  bond angles.[\[13\]](#)[\[14\]](#)



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Caption: Logical flow diagram illustrating the prediction of  $\text{AlI}_3$  molecular geometry using VSEPR theory.

## Molecular Structure Diagrams

The following diagrams illustrate the molecular structures of monomeric and dimeric **aluminum iodide**.

Caption: Ball-and-stick model of monomeric **aluminum iodide** ( $\text{AlI}_3$ ).

Caption: Structure of the **aluminum iodide** dimer ( $\text{Al}_2\text{I}_6$ ), showing terminal and bridging iodine atoms.

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